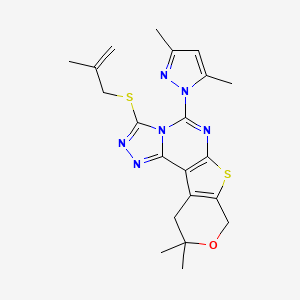
C21H24N6OS2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound C21H24N6OS2 is known by its IUPAC name as 4-(4-{[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]carbonyl}piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine . It is a complex organic molecule with a molecular weight of 440.58486 g/mol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of C21H24N6OS2 typically involves multiple steps, starting with the construction of the core heterocyclic structures. One common synthetic route includes the following steps:
Formation of the thiazole ring: : This can be achieved by reacting thiophene-2-carboxylic acid with thiosemicarbazide under acidic conditions.
Introduction of the piperazine ring: : The thiazole intermediate is then reacted with piperazine to form the piperazinyl-thiazole derivative.
Attachment of the pyrimidine ring: : The final step involves the reaction of the piperazinyl-thiazole derivative with pyrimidine derivatives under suitable conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of This compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
C21H24N6OS2: can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: : Reduction reactions can be used to modify the compound's functional groups.
Substitution: : Substitution reactions can introduce different substituents at various positions on the molecule.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions can vary widely, but they typically include oxidized or reduced derivatives of the original compound, as well as substituted analogs.
Wissenschaftliche Forschungsanwendungen
C21H24N6OS2: has several scientific research applications:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : The compound may have biological activity, making it useful in studying biological processes or as a potential therapeutic agent.
Medicine: : It could be investigated for its potential use in drug development, particularly in targeting specific diseases or conditions.
Industry: : The compound's unique properties may make it useful in various industrial applications, such as materials science or catalysis.
Wirkmechanismus
The mechanism by which C21H24N6OS2 exerts its effects would depend on its specific biological targets. Potential molecular targets could include enzymes, receptors, or other proteins. The pathways involved might include signal transduction pathways, metabolic pathways, or gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
C21H24N6OS2: can be compared with other similar compounds, such as:
C21H24N6O2S: : A closely related compound with a different functional group.
C21H24N6O4S: : Another analog with additional oxygen atoms.
C21H24N6O3S: : A variant with a different arrangement of oxygen atoms.
These compounds may have similar structures but differ in their functional groups, leading to different chemical and biological properties.
Eigenschaften
Molekularformel |
C21H24N6OS2 |
|---|---|
Molekulargewicht |
440.6 g/mol |
IUPAC-Name |
7-(3,5-dimethylpyrazol-1-yl)-14,14-dimethyl-5-(2-methylprop-2-enylsulfanyl)-13-oxa-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene |
InChI |
InChI=1S/C21H24N6OS2/c1-11(2)10-29-20-24-23-17-16-14-8-21(5,6)28-9-15(14)30-18(16)22-19(26(17)20)27-13(4)7-12(3)25-27/h7H,1,8-10H2,2-6H3 |
InChI-Schlüssel |
KLSFTMDHUKNIRK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NN1C2=NC3=C(C4=C(S3)COC(C4)(C)C)C5=NN=C(N52)SCC(=C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Benzamido-N-[2,4-bis(trifluoromethyl)phenyl]benzamide](/img/structure/B15171349.png)
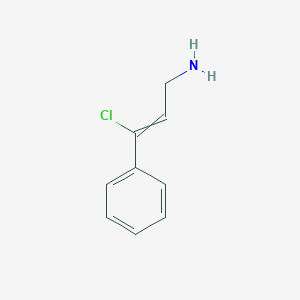
![(6R)-6-[4-(Benzyloxy)phenyl]-4-(2-phenylethyl)morpholin-3-one](/img/structure/B15171358.png)
![6-Bromo-3-[(4-chlorophenyl)methyl]-N,N-dimethylquinolin-2-amine](/img/structure/B15171364.png)
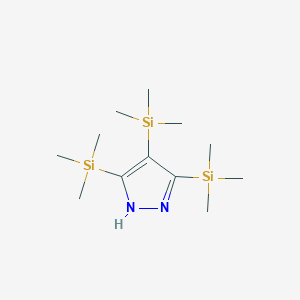
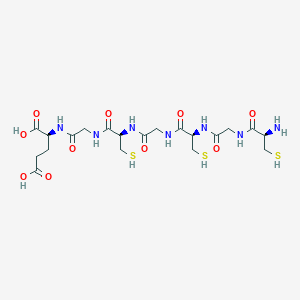
![3-(2,4-dichlorophenyl)-5-(2-fluorophenyl)-2-(3-nitrophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B15171387.png)
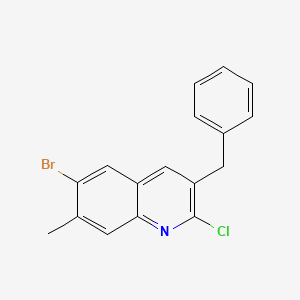
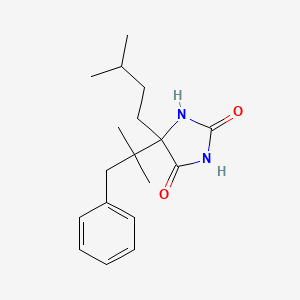
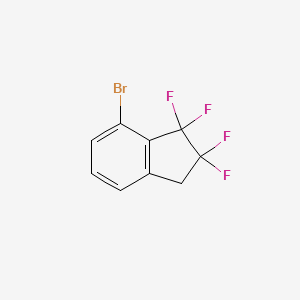
![3-[1-(4-Methoxyphenyl)-5-methylpyrazol-4-yl]propanoic acid](/img/structure/B15171411.png)
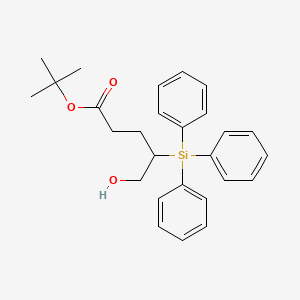
![Dimethyl (2'Z)-1-butyl-3-ethyl-2'-(phenylimino)-1,3-dihydro-2'H-spiro[benzimidazole-2,3'-thiophene]-4',5'-dicarboxylate](/img/structure/B15171424.png)
